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Compound of Interest

Compound Name: 2-Ethoxyisonicotinic acid

CAS No.: 91940-86-2

Cat. No.: B1583023 Get Quote

Introduction & Molecule Profile
2-Ethoxyisonicotinic acid is a pyridine-based carboxylic acid used to synthesize

isonicotinamides, which serve as bioisosteres for benzamides. In medicinal chemistry,

replacing a phenyl ring (benzamide) with a pyridine ring (isonicotinamide) often improves

solubility, metabolic stability, and hydrogen-bonding potential (via the pyridine nitrogen).

The 2-ethoxy substituent provides specific steric bulk and lipophilicity, often critical for filling

hydrophobic pockets in target proteins (e.g., PDE4, kinases).

Chemical Identity

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1583023?utm_src=pdf-interest
https://www.benchchem.com/product/b1583023?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

Chemical Name
2-Ethoxyisonicotinic acid (2-Ethoxy-4-

pyridinecarboxylic acid)

CAS Number 91940-86-2

Molecular Formula C₈H₉NO₃

Molecular Weight 167.16 g/mol

pKa (Calc) ~3.5 (Acid), ~2.0 (Pyridine N)

Solubility
Soluble in DMSO, DMF, MeOH; Low solubility in

water/non-polar solvents.[1]

Key Function
Acyl donor for amide bond formation;

Benzamide bioisostere.

Synthesis of the Reagent (Pre-cursor Step)
While commercially available, 2-Ethoxyisonicotinic acid can be synthesized in-house from 2-

chloroisonicotinic acid if high purity or bulk scale is required.

Reaction Logic: Nucleophilic Aromatic Substitution (

). The electron-deficient pyridine ring (activated by the carboxylic acid at C4) allows
displacement of the C2-chlorine by ethoxide.

Reagents: 2-Chloroisonicotinic acid (CAS 6313-54-8), Sodium Ethoxide (NaOEt), Ethanol

(EtOH).

Conditions: Reflux, 4–6 hours.

Yield: Typically 85–95%.

Protocol A: Standard Amide Coupling (HATU/HBTU)
This is the industry-standard method for coupling 2-Ethoxyisonicotinic acid with primary or

secondary amines (e.g., anilines, piperazines).
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Mechanism: Activation of the carboxylic acid via a uronium/guanidinium salt to form an active

ester, followed by nucleophilic attack by the amine.

Materials
Substrate: 2-Ethoxyisonicotinic acid (1.0 equiv)

Amine Partner: Aryl amine or aliphatic amine (1.0–1.2 equiv)

Coupling Reagent: HATU (1.2 equiv) or HBTU (1.2 equiv)

Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

Solvent: Anhydrous DMF or DMA (Dimethylacetamide)

Step-by-Step Procedure
Activation: In a dried round-bottom flask, dissolve 2-Ethoxyisonicotinic acid (1.0 mmol) in

anhydrous DMF (5 mL/mmol).

Base Addition: Add DIPEA (3.0 mmol) and stir for 5 minutes under

atmosphere.

Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution typically turns

yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated O-At

active ester.

Coupling: Add the Amine (1.1 mmol).

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Amine MW + 167.16 -

18.01).

Work-up:

Dilute reaction mixture with EtOAc (50 mL).

Wash with sat.
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(2 x 20 mL) to remove unreacted acid.

Wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

Dry over

, filter, and concentrate.

Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Troubleshooting:

Low Yield with Anilines: If the amine is electron-poor (e.g., nitro-aniline), heat the reaction to

50°C or switch to Protocol B.

Pyridine Interference: The pyridine nitrogen can occasionally interfere with activation. Ensure

excess DIPEA is used to keep the carboxylic acid deprotonated.

Protocol B: Acid Chloride Activation (For Difficult
Amines)
Use this method for sterically hindered or electron-deficient amines where HATU fails.

Materials
Reagent: Oxalyl Chloride (2.0 equiv) + catalytic DMF (1-2 drops).

Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step Procedure
Chlorination: Suspend 2-Ethoxyisonicotinic acid (1.0 mmol) in dry DCM (5 mL).

Catalysis: Add 1 drop of dry DMF (catalyst).

Activation: Dropwise add Oxalyl Chloride (2.0 mmol) at 0°C. Gas evolution (

,

) will occur.
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Completion: Warm to RT and stir for 2 hours until gas evolution ceases and the solution

clears.

Isolation: Evaporate solvent/excess reagent in vacuo. Redissolve the crude acid chloride in

dry DCM or THF.

Coupling: Add the solution dropwise to a mixture of the Amine (1.0 equiv) and Triethylamine

(2.0 equiv) in DCM at 0°C.

Work-up: Standard aqueous extraction as in Protocol A.

Visualized Workflow & Mechanism
The following diagram illustrates the decision logic and reaction pathway for synthesizing

benzamide analogs using this reagent.

Start: 2-Ethoxyisonicotinic Acid
(CAS 91940-86-2) Analyze Amine Partner

Method A: HATU/DIPEA
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Method B: Oxalyl Chloride
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(O-At Intermediate)

Activation

Acid Chloride
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Final Product:
N-Aryl-2-ethoxyisonicotinamide

+ Amine (RT)

+ Amine (0°C)

Click to download full resolution via product page

Figure 1: Decision tree for selecting the optimal coupling protocol based on amine reactivity.

Case Study: Synthesis of TAAR Modulator Analog
Context: In the development of Trace Amine Associated Receptor (TAAR) modulators (see Ref

1), the 2-ethoxyisonicotinamide moiety is used to mimic the steric environment of orthosteric

ligands while altering polarity.

Experimental Data Summary:
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Parameter Value

Reagent 2-Ethoxyisonicotinic acid (150 mg)

Amine 4-(Morpholin-2-yl)aniline

Method HBTU / DIPEA / DMF

Time 17 hours @ RT

Yield 78% (Light yellow solid)

| MS (ESI) | [M+H]+ Observed: 328.2 |

Significance: The ethoxy group at the 2-position of the pyridine ring locks the conformation of

the amide bond relative to the ring nitrogen, potentially improving binding affinity compared to

the unsubstituted isonicotinamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: 2-Ethoxyisonicotinic Acid in
Bioisostere Design]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583023#2-ethoxyisonicotinic-acid-as-a-reagent-for-
benzamide-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1583023#2-ethoxyisonicotinic-acid-as-a-reagent-for-benzamide-synthesis
https://www.benchchem.com/product/b1583023#2-ethoxyisonicotinic-acid-as-a-reagent-for-benzamide-synthesis
https://www.benchchem.com/product/b1583023#2-ethoxyisonicotinic-acid-as-a-reagent-for-benzamide-synthesis
https://www.benchchem.com/product/b1583023#2-ethoxyisonicotinic-acid-as-a-reagent-for-benzamide-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1583023?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

